molecular formula C27H27F2N3O3 B12643286 Spiro[1,4-oxazepine-3(2H),9'-[9H]xanthen]-5-amine, 2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)-

Spiro[1,4-oxazepine-3(2H),9'-[9H]xanthen]-5-amine, 2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)-

Cat. No.: B12643286
M. Wt: 479.5 g/mol
InChI Key: AFJAHDBTQQSSKB-MHZLTWQESA-N
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Description

Structural Significance of Spirocyclic Frameworks in Heterocyclic Chemistry

Spirocyclic compounds represent a fundamental class of three-dimensional molecular architectures characterized by two or more rings sharing a single quaternary carbon atom, known as the spiroatom. The structural significance of these frameworks extends beyond simple geometric considerations, as they create naturally occurring three-dimensional structures that reduce conformational entropy penalties associated with target binding and produce diverse molecular shapes. The perpendicular arrangement inherent in spiro compounds effectively suppresses molecular interactions of π-systems, enhances solubility properties, and prevents the formation of excimers commonly observed in solid-state fluorescent compounds. Furthermore, the characteristic doubling of molecular weight, combined with the cross-shaped molecular structure and inherent rigidity, leads to entanglement in the amorphous solid state, thereby inhibiting crystallization processes.

The development of spirocyclic scaffolds has gained considerable momentum in medicinal chemistry due to their unique structural properties and biological relevance. These compounds can exhibit both central and axial chirality, meaning spiroatoms can maintain chiral characteristics even without four different substituents attached to the quaternary carbon center. This distinctive feature provides synthetic chemists with opportunities to design molecules with precise three-dimensional orientations that can interact selectively with biological targets. The rigid conformational features and three-dimensional geometry of spiro molecules have found numerous applications in organic optoelectronic devices, pharmaceutical chemistry, materials science, and as intermediates in organic synthesis.

Research demonstrates that spirocyclic scaffolds are incorporated in various approved pharmaceutical agents and drug candidates, with increasing interest in less planar bioactive compounds driving the development of synthetic methodologies for preparing these complex structures. The impact of spirocycles on potency and selectivity, including stereochemical aspects, has been extensively documented in comparative studies examining spirocyclic compounds against their non-spirocyclic counterparts. These investigations reveal significant changes in physicochemical properties as well as in vitro and in vivo absorption, distribution, metabolism, and excretion profiles when spirocyclic motifs are incorporated into drug-like molecules.

Role of Xanthene and Oxazepine Moieties in Molecular Design

Xanthene derivatives constitute a crucial class of oxygen-containing heterocyclic compounds that serve as basic scaffolds for various pharmacologically active molecules. These compounds consist of an oxygen-containing central heterocyclic structure with two additional cyclic structures fused to the central ring system, creating a rigid tricyclic framework. The structural features of xanthene derivatives have demonstrated a wide array of biological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities, as well as therapeutic effects on diabetes and neurodegenerative conditions such as Alzheimer's disease. The anticancer activity of xanthene-based compounds has emerged as one of the primary research areas in pharmaceutical chemistry, driving continued interest in structure-activity relationship studies.

The xanthene framework provides an excellent platform for structural modification and functionalization, as evidenced by recent developments in macrocyclic chemistry. Novel xanthene-based macrocycles, designated as "xanthene[n]arenes," have been synthesized to create exceptionally large, bowl-shaped structures with conformationally restricted geometries. These macrocycles feature diameters ranging from 9.6 to 14 angstroms, making them significantly larger than traditional macrocyclic hosts while maintaining structural rigidity. The conformational restriction inherent in these systems facilitates the synthesis of cavitands and enables self-assembly into molecular capsules through noncovalent interactions.

Oxazepine moieties represent a privileged scaffold in medicinal chemistry, comprising seven-membered heterocycles with two heteroatoms that have attracted continuing attention due to their wide range of biological activities. The diverse biological functions of oxazepine derivatives include anti-inflammatory, antifungal, antithrombotic, anti-epileptic, anti-convulsant, progesterone agonist, antagonist and analgesic, anti-histaminic, anti-psychotic, anxiolytic, anti-aggregating, and epidermal growth factor receptor tyrosine kinase inhibitory activities. The structural characteristics of benzoxazepine compounds, particularly the seven-membered heterocyclic ring system fused with aromatic groups and the presence of nitrogen-carbon double bond functionalities similar to protein amide bonds, contribute to their inherent physiological activities.

Recent synthetic developments have demonstrated efficient approaches for constructing oxazepine-containing heterocyclic systems through various methodologies. Transition-metal-free regioselective synthesis protocols have been developed for preparing highly functionalized spiro-oxazolidines through annulation reactions, demonstrating broad substrate scope, excellent yields, and superior regioselectivity. These metal-free protocols offer significant advantages over metal-catalyzed approaches when considering toxicity concerns associated with metal catalysts, particularly for synthesizing heterocycles of biological relevance.

Stereochemical Considerations in (3S)-Configured Spiro Compounds

The stereochemical aspects of spirocyclic compounds represent a critical factor in determining their biological activity and molecular recognition properties. Chiral spiro compounds have attracted significant attention from researchers due to their potential applications in the pharmaceutical industry as active pharmaceutical ingredients, catalysts for synthesizing active enantiomers, or surface modifiers on silica particles for enantiomeric resolution. The spatial orientation of molecules, particularly their stereochemistry, has been recognized as one of the most important features of organic compounds since the introduction of tetrahedral carbon atom structures in organic molecules.

In pharmaceutical sciences, stereochemistry holds prime significance in drug-organism interactions, as all biological receptors possess inherent chirality and demonstrate different pharmacological effects and pharmacokinetic profiles between enantiomers. The United States Food and Drug Administration requirement established in 1992 mandates that properties of each enantiomer in a racemic mixture must be explored individually before pharmaceutical approval, whether the drug is marketed as a pure enantiomer or as a racemic mixture. This regulatory framework emphasizes the critical importance of understanding stereochemical implications in drug development processes.

The absolute configuration of chiral molecules refers to the spatial arrangement of atoms within a chiral molecular entity, typically described using standardized nomenclature systems such as the Rectus or Sinister designation. The (3S)-configuration in Spiro[1,4-oxazepine-3(2H),9'-[9H]xanthen]-5-amine derivatives indicates a specific three-dimensional arrangement at the designated stereocenter, which fundamentally influences the compound's interaction with biological targets and its overall pharmacological profile. This stereochemical designation becomes particularly important when considering the compound's molecular weight of 479.5 grams per mole and its complex structural features, including multiple fluorine substituents and pyridine functionalities.

Research into stereochemical effects on spirocyclic glutamic acid analogs has demonstrated the importance of systematic investigation of regio- and stereoisomers built on spirocyclic scaffolds. Practical divergent synthetic approaches have been developed for creating libraries of such isomers, with formation of spirocyclic scaffolds achieved through various synthetic methodologies including olefination reactions and subsequent cyclization steps. The construction of spirocyclic systems through different synthetic pathways, such as dichloroketene addition or Meinwald oxirane rearrangement, depends on specific substitution patterns in target compounds, highlighting the versatility required in synthetic approaches.

Structural Parameter Specification Chemical Significance
Molecular Formula C₂₇H₂₇F₂N₃O₃ Complex heterocyclic system with multiple functional groups
Molecular Weight 479.5 g/mol Moderate molecular weight suitable for drug-like properties
Stereochemistry (3S)-Configuration Defined three-dimensional spatial arrangement
Spiro Center Carbon-9 of xanthene Quaternary carbon connecting oxazepine and xanthene rings
Fluorine Substituents Two fluorine atoms Enhanced metabolic stability and altered physicochemical properties
Heterocyclic Components Oxazepine and xanthene Dual pharmacophore system with distinct biological activities

The integration of xanthene and oxazepine moieties within a single spirocyclic framework represents a sophisticated approach to molecular design that combines the beneficial properties of both heterocyclic systems. The specific substitution pattern, including the 2'-(2,2-dimethylpropoxy) group, 4'-fluoro substituent, and 7'-(2-fluoro-3-pyridinyl) functionality, creates a highly functionalized molecule with potential for selective biological interactions. The (3S)-stereochemical configuration ensures that these functional groups are positioned in a defined three-dimensional arrangement, potentially enhancing selectivity and reducing off-target effects compared to racemic mixtures or opposite enantiomers.

Properties

Molecular Formula

C27H27F2N3O3

Molecular Weight

479.5 g/mol

IUPAC Name

(3S)-2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoropyridin-3-yl)spiro[6,7-dihydro-2H-1,4-oxazepine-3,9'-xanthene]-5-amine

InChI

InChI=1S/C27H27F2N3O3/c1-26(2,3)14-34-17-12-20-24(21(28)13-17)35-22-7-6-16(18-5-4-9-31-25(18)29)11-19(22)27(20)15-33-10-8-23(30)32-27/h4-7,9,11-13H,8,10,14-15H2,1-3H3,(H2,30,32)/t27-/m0/s1

InChI Key

AFJAHDBTQQSSKB-MHZLTWQESA-N

Isomeric SMILES

CC(C)(C)COC1=CC2=C(C(=C1)F)OC3=C([C@@]24COCCC(=N4)N)C=C(C=C3)C5=C(N=CC=C5)F

Canonical SMILES

CC(C)(C)COC1=CC2=C(C(=C1)F)OC3=C(C24COCCC(=N4)N)C=C(C=C3)C5=C(N=CC=C5)F

Origin of Product

United States

Preparation Methods

One-Pot Synthesis

One of the efficient methods for synthesizing spiro compounds is through one-pot reactions. A notable example can be seen in the synthesis of spiro[fluorene-9,9'-xanthene]-3',6'-diol derivatives. This method employs p-toluenesulfonic acid as a catalyst for the condensation reaction between 9-fluorenones and resorcinol under mild conditions, yielding high purity products without metallic salts or halides.

Table 1: Summary of One-Pot Synthesis Conditions

Catalyst Reaction Time Temperature Yield (%)
p-Toluenesulfonic Acid 10 hours Reflux 80
Sulfuric Acid 6 hours Reflux 83
HCl (gaseous) 10 hours High Temp Varies

Multicomponent Reactions

Multicomponent reactions (MCRs) are another promising approach for synthesizing complex spiro compounds. For example, a study demonstrated that combining dimedone, aromatic aldehydes, acetoacetic ester, and allylamine in a specific molar ratio (1:2:1:1) leads to the formation of spirocyclic frameworks with satisfactory yields.

Table 2: MCRs for Spiro Compound Synthesis

Reactants Molar Ratio Product Yield (%)
Dimedone + Aromatic Aldehydes + Acetoacetic Ester + Allylamine 1:2:1:1 76

Stereoselective Methods

The stereoselective synthesis of spiro compounds has been explored extensively due to their biological relevance. In one study, diastereoisomers of spiro systems were prepared using stereoselective methods that involved specific substituent placements to enhance biological activity.

Analytical Techniques

The characterization of synthesized spiro compounds typically involves various analytical techniques:

Table 3: Analytical Techniques Used

Technique Purpose
NMR Structural confirmation
Mass Spectrometry Molecular weight determination
X-ray Diffraction Crystal structure analysis

Chemical Reactions Analysis

Types of Reactions

Spiro[1,4-oxazepine-3(2H),9’-[9H]xanthen]-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Recent studies have indicated that compounds similar to Spiro[1,4-oxazepine] derivatives exhibit significant anticancer properties. These compounds have been shown to interact with DNA and inhibit cell proliferation in various cancer cell lines. For instance, a related compound demonstrated the ability to induce apoptosis in breast cancer cells through the activation of specific signaling pathways .

2. Antimicrobial Properties
Research has also highlighted the antimicrobial potential of spiro compounds. The presence of the oxazepine ring enhances the efficacy against a range of bacterial strains. In vitro studies suggest that these compounds can disrupt bacterial cell walls and inhibit growth .

3. Neuroprotective Effects
Another promising application is in neuroprotection. Certain spiro compounds have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Materials Science

1. Photonic Applications
The unique optical properties of spiro compounds make them suitable for photonic applications. They can be incorporated into organic light-emitting diodes (OLEDs) and organic solar cells due to their ability to emit light efficiently and their stability under operational conditions .

2. Sensors
Spiro compounds are being explored as components in sensor technology. Their sensitivity to environmental changes allows for the development of sensors that can detect specific ions or molecules, which can be valuable in environmental monitoring and biomedical applications .

Analytical Chemistry

1. Chromatographic Techniques
The compound has been successfully analyzed using high-performance liquid chromatography (HPLC). A study demonstrated a method for separating Spiro[1,4-oxazepine] derivatives using a reverse-phase HPLC technique with acetonitrile-water mixtures as mobile phases . This method is scalable and applicable for both analytical and preparative purposes.

2. Mass Spectrometry
Mass spectrometry techniques have been employed to characterize the molecular structure of Spiro[1,4-oxazepine] derivatives. The compound's fragmentation patterns provide insights into its structural integrity and potential degradation pathways under various conditions .

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on a series of spiro compounds revealed that modifications at specific positions significantly enhanced their anticancer activity against MCF-7 breast cancer cells. The most effective derivative exhibited IC50 values lower than those of standard chemotherapeutic agents .

Case Study 2: Sensor Development
Researchers developed a novel sensor based on Spiro[1,4-oxazepine] derivatives that successfully detected lead ions in aqueous solutions with high sensitivity and selectivity. This sensor demonstrated potential for real-time environmental monitoring .

Mechanism of Action

The mechanism of action of Spiro[1,4-oxazepine-3(2H),9’-[9H]xanthen]-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Key Functional Groups Applications/Activity Reference
Target Compound Spiro[1,4-oxazepine-xanthene] 2'-(2,2-dimethylpropoxy), 4'-fluoro, 7'-(2-fluoro-3-pyridinyl), (3S)-config Amine, fluoropyridinyl, ether Potential pharmaceuticals N/A
Spiro[cyclohexane-pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine] (Compound 4e) Spiro-pyrido-thieno-pyrimidine 4-fluorophenyl, methoxyphenyl, phenyl NH, C=N, thiophene Antibiotics [1]
Spiro[pyrido[4,3-d]pyrimidine-triazolidine] (Compounds 10a,b) Spiro-pyrido-pyrimidine-triazolidine Aryl, dithioxo groups Dithioxo, triazolidine Not specified [2]
Spiro[isobenzofuran-xanthen-one] (CI 45410) Spiro-isobenzofuran-xanthene Tetrabromo, tetrachloro, hydroxyl, Ba/Ca-lake Halogens, hydroxyl, metal complex Cosmetic colorants [4]
Spiro[7-oxa-9-aza-decane-dione] () Spiro-oxazepine Benzothiazolyl, dimethylaminophenyl Benzothiazole, ketone Synthetic intermediates [5]

Key Observations:

Core Heterocycles: The target compound’s 1,4-oxazepine-xanthene core is distinct from pyrido-thieno-pyrimidine () and isobenzofuran-xanthene () systems. The oxazepine ring provides nitrogen and oxygen atoms for hydrogen bonding, while xanthene contributes aromatic rigidity . In contrast, CI 45410’s isobenzofuran-xanthene core is halogenated for UV stability and colorant properties .

Substituent Effects :

  • Fluorine : The target compound’s 4'-fluoro and 2-fluoro-3-pyridinyl groups enhance electronegativity and metabolic stability, similar to fluorophenyl groups in Compound 4e .
  • Bulky Alkoxy Groups : The 2,2-dimethylpropoxy group in the target compound may improve lipophilicity, akin to methoxy groups in Compound 4e .

Applications: While the target compound’s applications are unconfirmed, structurally related spiro-oxazepines () and pyrido-thieno-pyrimidines () are explored as antibiotics or kinase inhibitors . CI 45410’s use in cosmetics highlights divergent industrial applications .

Key Findings:

  • Synthetic Complexity : The target compound’s spiro system likely requires multi-step synthesis, similar to Compound 4e (condensation) or spiro-oxindoles (three-component reactions) .
  • Characterization Gaps : Unlike Compound 4e, which has detailed NMR and MS data , the target compound’s analytical data are unavailable in the provided evidence.

Biological Activity

Spiro[1,4-oxazepine-3(2H),9'-[9H]xanthen]-5-amine, 2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)- is a complex organic compound notable for its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, which may be attributed to its structural characteristics that facilitate interactions with various biological targets.

Chemical Structure and Properties

The compound features a spiro linkage between an oxazepine and a xanthene moiety, characterized by the following chemical formula:

  • Molecular Formula : C23H24F2N2O2
  • CAS Number : 1393343-76-4

Structural Highlights

FeatureDescription
Spirocyclic NatureContains a spiro atom connecting two ring systems
Functional GroupsIncludes fluorinated pyridines and dimethylpropoxy
ChiralityExhibits chirality at the spiro center

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structure allows it to modulate the activity of these targets, leading to various pharmacological effects. The mechanism often involves:

  • Enzyme Inhibition : Compounds like this can inhibit key enzymes involved in disease pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways.

Pharmacological Effects

Research indicates that spiro compounds exhibit a range of biological activities, including:

  • Anticancer Activity : Some studies suggest potential efficacy in inhibiting tumor growth.
  • Antimicrobial Properties : The compound may display activity against certain bacterial strains.
  • Fluorescent Properties : Its xanthene moiety allows for applications in imaging and diagnostics due to fluorescence upon excitation.

Case Studies

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of spiro[1,4-oxazepine] derivatives on various cancer cell lines. Results indicated that certain derivatives exhibited significant cell growth inhibition, suggesting potential as anticancer agents.
  • Antimicrobial Properties :
    • Research highlighted the antibacterial activity of spiro compounds against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
  • Fluorescent Probes :
    • The compound's ability to emit fluorescence was explored for use in live-cell imaging. This property enhances its utility in biological research and diagnostics.

Comparative Analysis with Similar Compounds

To understand the unique biological activities of spiro[1,4-oxazepine], it is beneficial to compare it with other spirocyclic compounds:

Compound NameBiological ActivityUnique Features
SpironolactoneDiureticContains a lactone ring
Spiro[1H-isoindole]AntitumorExhibits unique receptor interactions
Spiro[5.5]undecaneLimited biological activityFully carbocyclic structure

Synthesis Methods

The synthesis of spiro[1,4-oxazepine] involves several steps, typically starting from simpler precursors through methods such as:

  • Nucleophilic Substitution : Introducing functional groups like dimethylpropoxy.
  • Cyclization Reactions : Forming the spiro linkage under controlled conditions.

Industrial Applications

Due to its unique properties, this compound has potential applications in:

  • Drug Development : As a lead compound for developing new therapeutics targeting specific diseases.
  • Material Science : Utilization in creating new materials with enhanced stability or reactivity.
  • Dyes and Pigments : Its vibrant color makes it suitable for industrial dye applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this spiro-oxazepine-xanthene compound, and how can reaction conditions be controlled to improve yield?

  • Methodology : Multi-step synthesis typically involves:

  • Condensation reactions between oxazepine precursors and fluorinated xanthene derivatives under inert atmospheres (e.g., nitrogen) .
  • Substitution reactions at the pyridinyl and fluoro positions using halogenated intermediates and Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Purification : Use of column chromatography with silica gel or reverse-phase HPLC to isolate stereoisomers, critical given the (3S) configuration .
    • Key parameters : Temperature control (< 60°C for thermally sensitive intermediates), stoichiometric ratios of fluorinating agents (e.g., Selectfluor), and inert solvent systems (e.g., THF/DMF mixtures) .

Q. How can spectroscopic techniques (NMR, MS, X-ray) resolve structural ambiguities in this compound?

  • NMR : Assign stereochemistry using 1H^1H-1H^1H NOESY to confirm the spiro junction geometry and 19F^{19}F-NMR to verify fluorination sites .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for refinement, particularly to resolve torsional strain in the oxazepine ring and xanthene moiety .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected ~500–600 g/mol range) and detect impurities (e.g., dehalogenated byproducts) .

Q. What factors influence the compound’s stability in aqueous and organic solvents?

  • Degradation pathways : Hydrolysis of the oxazepine ring under acidic/basic conditions and photooxidation of the xanthene core .
  • Stabilization strategies :

  • Store in anhydrous DMSO at –20°C, shielded from light.
  • Use antioxidants (e.g., BHT) in organic solvents to prevent radical-mediated degradation .
    • Analytical validation : Monitor stability via LC-MS over 72 hours under varying pH (3–9) and temperature (4–37°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2-fluoro-3-pyridinyl and 2,2-dimethylpropoxy substituents in biological activity?

  • Comparative synthesis : Synthesize analogs lacking the pyridinyl or dimethylpropoxy groups and test in bioassays (e.g., kinase inhibition, apoptosis) .
  • Computational modeling : Perform docking studies (AutoDock Vina) to assess substituent interactions with targets like TRAF6 or TAK1, leveraging fluorinated motifs for hydrophobic binding .
  • Data interpretation : Correlate substituent electronic profiles (Hammett constants) with bioactivity using multivariate regression .

Q. What mechanistic insights explain its fluorescence properties, and how can these be applied in cellular imaging?

  • Fluorescence mechanism : The xanthene core’s conjugated π-system enables excitation at ~490 nm, with emission modulated by the spiro-oxazepine’s rigidity .
  • Imaging optimization :

  • Test cell permeability using PEGylated derivatives.
  • Validate specificity via co-localization assays (e.g., with organelle-specific dyes) .
    • Limitations : Quenching in high-viscosity environments; mitigate using two-photon microscopy .

Q. How can contradictions in biological data (e.g., conflicting IC50_{50} values across studies) be systematically addressed?

  • Troubleshooting steps :

  • Verify compound purity (>95% by HPLC) and stereochemical consistency (circular dichroism).
  • Standardize assay conditions (e.g., ATP concentrations in kinase assays) .
    • Cross-validation : Replicate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What advanced analytical methods quantify trace degradation products in pharmacokinetic studies?

  • LC-MS/MS : Use a C18 column (2.6 µm particle size) with a gradient elution (0.1% formic acid in acetonitrile/water) to separate degradation products .
  • Detection limits : Achieve ppm-level sensitivity via MRM (multiple reaction monitoring) for oxidized xanthene derivatives .
  • Case study : Identified 4′-fluoro-7′-hydroxy analog as a major metabolite in rodent plasma .

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